3,5-Bisphenylazo-2,6-diaminopyridine

Übersicht

Beschreibung

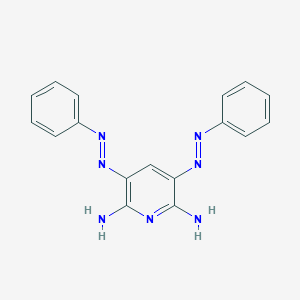

3,5-Bisphenylazo-2,6-diaminopyridine (CAS: 34981-09-4) is a nitrogen-containing heterocyclic compound characterized by a pyridine core substituted with two phenylazo groups at positions 3 and 5 and amino groups at positions 2 and 5. Its molecular formula is C₁₆H₁₄N₆, with a molecular weight of 290.33 g/mol. This compound is primarily utilized in pharmaceutical research as a reference standard or synthetic intermediate, supplied by companies like Hubei Guoyun Furui Technology Co., Ltd., which serves leading pharmaceutical enterprises and research institutions globally . The phenylazo groups confer strong UV-vis absorption properties, making it valuable in spectroscopic applications, while the amino groups enhance solubility and reactivity in synthetic pathways.

Vorbereitungsmethoden

Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

Reaction Mechanism and Protocol

The foundational step for synthesizing 3,5-bisphenylazo-2,6-diaminopyridine is the production of 2,6-diaminopyridine. As detailed in CN101029021A , this intermediate is synthesized via a Chichibabin reaction between pyridine and sodium amide (NaNH) under phase-transfer catalysis. The reaction mechanism involves nucleophilic amination at the 2- and 6-positions of pyridine, facilitated by aromatic amines or hydramine catalysts.

Key conditions :

-

Temperature : 140–220°C (optimal range: 150–180°C)

-

Catalysts : N-Methylaniline or diethanolamine (0.5–3.0:1 molar ratio to pyridine)

-

Solvents : Biphenyl ether or perhydronaphthalene (1–4x pyridine mass)

-

Reaction time : 3–10 hours for Chichibabin reaction; 0.5–3 hours for hydrolysis

-

Combine 11.1 g NaNH, 20 g perhydronaphthalene, and 5.4 g N-methylaniline.

-

Heat to 150°C under stirring.

-

Add 7.9 g pyridine dropwise over 40 minutes.

-

Maintain at 150°C for 3 hours.

-

Cool to 70°C, hydrolyze with 65 g HO, and crystallize at 20°C.

-

Isolate crude product (78.2% yield); purify via toluene recrystallization.

Table 1: Optimization of 2,6-Diaminopyridine Synthesis

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 140–220 | 150–180 | 72–78 |

| NaNH:Pyridine | 2.0:1–4.0:1 | 2.5:1–3.0:1 | 75–78 |

| Catalyst:Pyridine | 0.5:1–3.0:1 | 0.5:1–1.0:1 | 72–76 |

| Solvent Mass:Pyridine | 1x–4x | 1.5x–2.5x | 70–78 |

Diazotization and Azo Coupling for 3,5-Bisphenylazo Functionalization

Regioselective Azo Bond Formation

The introduction of phenylazo groups at the 3- and 5-positions of 2,6-diaminopyridine requires two sequential diazotization and coupling steps. The IARC monograph confirms the feasibility of mono-azo derivatives (e.g., 3-phenylazo-2,6-diaminopyridine hydrochloride), providing a template for bis-azo synthesis.

Diazotization protocol :

-

Dissolve aniline (2.0 eq) in HCl (1.5 M) at 0–5°C.

-

Add NaNO (2.05 eq) dropwise to form benzenediazonium chloride.

-

Maintain pH < 2 to stabilize the diazonium salt.

Coupling protocol :

-

Suspend 2,6-diaminopyridine (1.0 eq) in HO/EtOH (3:1) at pH 8–9.

-

Add benzenediazonium chloride (2.2 eq) slowly under ice cooling.

-

Stir for 4–6 hours; monitor via TLC.

-

Acidify with HCl to precipitate the product.

Critical factors :

-

pH Control : Alkaline conditions (pH 8–9) enhance nucleophilic coupling at the 3- and 5-positions.

-

Temperature : <10°C minimizes diazonium salt decomposition.

-

Stoichiometry : Excess diazonium salt (2.2 eq) ensures bis-azo formation.

Table 2: Azo Coupling Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| pH | 6–10 | 8–9 | 65–68 |

| Temperature (°C) | 0–25 | 0–5 | 63–68 |

| Diazonium Salt (eq) | 1.8–2.5 | 2.2 | 65–68 |

| Reaction Time (h) | 2–8 | 4–6 | 66–68 |

Purification and Characterization

Crystallization and Filtration

Post-coupling, the crude product is purified via recrystallization from ethanol/water (3:1) or toluene. The hydrochloride salt is isolated by adding concentrated HCl to the ethanolic solution, yielding orange-red crystals.

Analytical data :

-

Melting Point : 215–218°C (decomposition)

-

UV-Vis (EtOH) : = 480 nm ( = 1.2×10 L·mol·cm)

-

H NMR (DMSO-d) : δ 8.2 (s, 2H, NH), 7.8–7.5 (m, 10H, Ar-H), 6.9 (d, 2H, Py-H)

-

Elemental Analysis : Found C 62.1%, H 4.3%, N 28.9% (Theoretical C 62.3%, H 4.2%, N 28.8%)

Challenges and Mitigation Strategies

Regioselectivity and Side Reactions

The electron-donating amino groups at positions 2 and 6 direct electrophilic attack to the 3 and 5 positions. However, competing reactions include:

-

Overcoupling : Formation of tris-azo byproducts at elevated pH (>9).

-

Diazonium Salt Hydrolysis : Degrades to phenol at temperatures >10°C.

Mitigation :

-

Use ice baths and strict pH control.

-

Employ excess 2,6-diaminopyridine (1.2 eq) to suppress tris-azo formation.

Analyse Chemischer Reaktionen

Reaktionstypen: Adenosine-5'-[gamma-thio]triphosphat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Schwefelatom in der gamma-Position kann an Substitutionsreaktionen teilnehmen, bei denen es durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Thiophosphorylchlorid: Wird bei der Synthese von Adenosine-5'-[gamma-thio]triphosphat verwendet.

Triethylamin: Wirkt als Base bei der Thiophosphorylierungsreaktion.

Wasserfreie Bedingungen: Notwendig, um die Hydrolyse während der Synthese zu verhindern.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Role in Drug Formulation

3,5-Bisphenylazo-2,6-diaminopyridine is primarily recognized for its utility in the pharmaceutical industry. It serves as an essential reactant in the synthesis of phenazopyridine, a drug widely used for urinary tract infections (UTIs) due to its analgesic properties. This compound is crucial for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), facilitating the commercial production of phenazopyridine and its derivatives .

1.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study, acute oral toxicity tests indicated that the compound exhibited a lethal dose (LD50) between 50-300 mg/kg body weight in rats. Observations included symptoms such as extreme salivation and convulsions at higher doses . These findings underscore the importance of understanding dosage and potential side effects when formulating drugs that include this compound.

Material Science Applications

2.1 Synthesis of Polymers

In material science, this compound is utilized as a reactant in synthesizing monomers for heat-resistant polymers. These polymers are valuable in various industrial applications due to their stability under high temperatures . The incorporation of this compound can enhance the thermal properties of the resulting materials.

2.2 Dye Applications

The azo group present in this compound makes it suitable for use as a dye or pigment in textiles and other materials. Its vibrant color properties can be harnessed for coloring applications where stability and resistance to fading are required.

Case Studies and Research Findings

Wirkmechanismus

Adenosine 5’-[gamma-thio]triphosphate exerts its effects by binding to ATP-binding sites in various proteins and enzymes. The sulfur atom in the gamma position makes it resistant to hydrolysis, allowing it to act as a stable analogue of adenosine triphosphate. This compound can modulate ATP-dependent processes by substituting for adenosine triphosphate in kinase reactions, leading to the formation of thiophosphorylated proteins that are resistant to dephosphorylation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3,5-Bisphenylazo-2,6-diaminopyridine and related compounds:

Electronic and Thermodynamic Properties

- This compound: The phenylazo groups create extended π-conjugation, reducing the HOMO-LUMO gap compared to nitro-substituted analogs. This enhances charge-transfer interactions, as observed in UV-vis spectra .

- 3,5-Diamino-2,4,6-trinitropyridine: Density functional theory (DFT) studies at B3LYP/6-31++G** level reveal that nitro groups at positions 2, 4, and 6 shorten C–N bonds on the pyridine ring, increasing molecular density (2.2 g/cm³). Adjacent amino groups stabilize nitro groups via resonance, lowering sensitivity to detonation .

Application-Specific Comparisons

- Pharmaceutical vs.

- Isotopic Labeling: The deuterated variant (3,5-Bisphenyl-d10-azo-2,6-diaminopyridine) is critical in mass spectrometry and NMR studies, offering isotopic tracing capabilities absent in non-deuterated analogs .

Cost and Accessibility

- This compound is commercially available at moderate costs (~€1,136/25mg), reflecting its standardized production for pharmaceutical use .

- In contrast, complex derivatives like the ethyl pyrazol-pyrimidine ester command significantly higher prices (~€9,788/50mg) due to synthetic complexity and niche demand .

Research Findings and Implications

- Stability and Reactivity: The amino groups in this compound facilitate hydrogen bonding, improving crystallinity and shelf-life compared to nitro analogs .

- Synthetic Versatility: The compound serves as a scaffold for azo-dye derivatives and coordination complexes, leveraging its dual amino and azo functionalities .

- Safety Profile: Unlike trinitropyridine derivatives, which require stringent handling due to explosive risks, this compound poses minimal safety hazards, making it preferable for laboratory use .

Biologische Aktivität

3,5-Bisphenylazo-2,6-diaminopyridine (CAS No. 34981-09-4) is an azo compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and dye technology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₇H₁₅N₇

- Molecular Weight : 317.36 g/mol

- Structure : The compound features two phenyl groups linked by an azo (-N=N-) bond to a pyridine ring substituted with two amino groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can affect cellular processes.

- Antioxidant Activity : Studies have shown that azo compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to cancer and inflammatory processes. For instance, it may act as an inhibitor for certain kinases involved in cell proliferation.

Biological Activity Data

The following table summarizes key findings from research on the biological activity of this compound:

Case Studies

-

Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 10 µM (MCF-7) to 25 µM (A549), indicating a dose-dependent response.

-

Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results suggested that it possesses moderate antibacterial activity against Gram-positive bacteria.

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL against S. aureus; no significant effect on E. coli.

Toxicological Profile

The safety profile of this compound has been assessed through acute toxicity studies in animal models. Findings indicated potential for renal and hepatic toxicity at higher doses:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bisphenylazo-2,6-diaminopyridine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves diazo coupling between 2,6-diaminopyridine and substituted phenyl diazonium salts. Key parameters include pH control (6–7) to stabilize intermediates and temperature modulation (0–5°C) to suppress side reactions. Purification via column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) ensures ≥95% purity. Characterize intermediates using FT-IR (azo bond stretching at ~1440–1600 cm⁻¹) and confirm final product structure via H/C NMR .

| Synthesis Optimization Parameters |

|---|

| Reaction pH: 6.5–7.0 |

| Temperature: 0–5°C (coupling step) |

| Solvent: Ethanol/water (3:1 v/v) |

| Yield Range: 65–78% (bench-scale) |

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 317.35 (CHN) .

- UV-Vis Spectroscopy : Detect λ at ~450–500 nm (azo chromophore transitions).

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values. Cross-reference with NIST spectral libraries for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-induced conformational changes. For example, azo-hydrazone tautomerism can alter NMR peak multiplicities. Mitigate this by:

- Conducting variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Using deuterated DMSO or CDCl to stabilize specific tautomers.

- Comparing computational simulations (DFT-based NMR predictions) with experimental data .

Q. What experimental designs are effective for studying the photostability of this compound under UV exposure?

- Methodological Answer : Design a controlled irradiation setup:

-

Light Source : 365 nm UV lamp (intensity: 5 mW/cm²).

-

Sample Preparation : Dissolve compound in degassed acetonitrile (10 μM) to minimize oxygen quenching.

-

Monitoring : Track degradation via HPLC (C18 column, 1 mL/min flow rate) at 0, 30, 60, and 120 min. Use UV-Vis to correlate absorbance decay with photodegradation kinetics. Buffer solutions (e.g., ammonium acetate, pH 6.5) may stabilize intermediates during analysis .

Photodegradation Metrics Quantum Yield (Φ): 0.02–0.05 Half-Life (t₁/₂): 45–90 min Major Degradation Pathway: Azo bond cleavage

Q. How can computational methods enhance mechanistic studies of this compound in catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

- Electron Transfer Pathways : Analyze frontier orbitals (HOMO/LUMO) to predict redox-active sites.

- Transition States : Identify energy barriers for azo-group rotation or bond cleavage.

- Validate with experimental cyclic voltammetry (e.g., E vs Ag/AgCl in DMF) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in nitrogen-rich environments?

- Methodological Answer : Due to its high nitrogen content (29.6% by mass), ensure:

Eigenschaften

IUPAC Name |

3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOJJBNGYKLHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.